Antiarrhythmic agent-2

説明

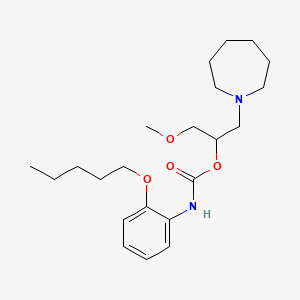

Antiarrhythmic agent-2, referred to here as Ethacizine, is a Class I sodium channel blocker used to treat ventricular arrhythmias. It is structurally characterized by a phenothiazine backbone with a diethylamine substitution, which enhances its binding affinity to cardiac sodium channels. Preclinical studies demonstrate its superior potency and prolonged duration of action compared to analogs like Ethmozine, achieving an 85% success rate in suppressing ventricular arrhythmias in canine models .

特性

CAS番号 |

105919-73-1 |

|---|---|

分子式 |

C22H36N2O4 |

分子量 |

392.5 g/mol |

IUPAC名 |

[1-(azepan-1-yl)-3-methoxypropan-2-yl] N-(2-pentoxyphenyl)carbamate |

InChI |

InChI=1S/C22H36N2O4/c1-3-4-11-16-27-21-13-8-7-12-20(21)23-22(25)28-19(18-26-2)17-24-14-9-5-6-10-15-24/h7-8,12-13,19H,3-6,9-11,14-18H2,1-2H3,(H,23,25) |

InChIキー |

VVNITDZDOPJHAV-UHFFFAOYSA-N |

正規SMILES |

CCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCCC2)COC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2-pentyloxycarbanilic acid 1-methoxymethyl-2-(1-perhydroazepinyl)ethyl ester hydrochloride BK 129 BK-129 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Antiarrhythmic agent-2 typically involves multiple steps, including the formation of the hexahydro-1H-azepin ring, the introduction of the methoxymethyl group, and the attachment of the pentyloxyphenyl carbamate moiety. Common reagents used in these reactions include alkyl halides, amines, and carbamates. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

Antiarrhythmic agent-2 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted carbamates or ethers.

科学的研究の応用

Antiarrhythmic agent-2 has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of Antiarrhythmic agent-2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

類似化合物との比較

Research Findings and Clinical Implications

- Structural Optimization: Fluorine incorporation in compounds like N-[2-(diethylamino)ethyl]-4-fluorobenzamide improves metabolic stability, a strategy applicable to Ethacizine derivatives .

- Dual-Action Agents : Compounds combining sodium channel blockade with potassium channel inhibition (e.g., ’s dual beta-blocker) show broader efficacy but increased complexity in toxicity management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。